molecular formula C12H15FO2 B15239903 Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

Cat. No.: B15239903
M. Wt: 210.24 g/mol
InChI Key: ODKYEKVVFMMEKR-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate is a fluorinated organic compound offered for research and development purposes. It is the methyl ester derivative of 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid . Compounds with fluoro-aromatic and dimethylphenyl motifs are of significant interest in medicinal chemistry and agrochemical research, as these structural features are commonly found in active pharmaceutical ingredients and pesticides . The incorporation of fluorine can influence a molecule's bioavailability, metabolic stability, and binding affinity . Similarly, the 2-fluoro-4,6-dimethylphenyl scaffold is present in various biologically active structures, including those investigated as pesticides and pharmaceutical intermediates . As a methyl ester, this compound is particularly useful as a synthetic intermediate or precursor, potentially serving in the synthesis of more complex molecules for research in drug discovery and crop protection. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H15FO2/c1-7-5-8(2)11(10(13)6-7)9(3)12(14)15-4/h5-6,9H,1-4H3

InChI Key

ODKYEKVVFMMEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-4,6-dimethylphenylpropanoate

  • Friedel-Crafts Acylation : React 4,6-dimethylaniline with propionyl chloride in the presence of AlCl₃ to form 2-amino-4,6-dimethylpropiophenone.
  • Reduction : Reduce the ketone to the alcohol using NaBH₄, followed by esterification with methanol/H₂SO₄ to yield methyl 2-(2-amino-4,6-dimethylphenyl)propanoate.

Diazotization and Fluorination

  • Diazotization : Treat the amino intermediate with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Schiemann Reaction : Decompose the diazonium salt with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) at 60–80°C to substitute the amino group with fluorine.

Reaction Conditions :

  • Molar Ratio : HF:amine = 2:1 (excess HF ensures complete conversion).
  • Temperature : Maintain ≤5°C during diazotization to prevent premature decomposition.
  • Yield : 50–60% after purification via distillation.

Mechanistic Insight :
The diazonium intermediate undergoes nucleophilic aromatic substitution (NAS) with fluoride, favored by the electron-withdrawing effect of the adjacent methyl groups.

α-Arylation of Methyl Propanoate

Palladium-catalyzed α-arylation offers a direct route to form the C–C bond between the aromatic ring and ester.

Reaction Setup

  • Substrates :
    • Aryl halide: 2-bromo-4,6-dimethylfluorobenzene.
    • Ester enolate: Generated from methyl propanoate using LDA (lithium diisopropylamide).
  • Catalyst System :
    • Pd(OAc)₂ (5 mol%) with Xantphos ligand (10 mol%).
    • Base: Cs₂CO₃ in toluene at 100°C.

Procedure :

  • Generate the enolate by treating methyl propanoate with LDA at -78°C.
  • Add aryl halide and catalyst, then warm to 100°C for 12 hours.
  • Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Key Data :

Parameter Value
Yield 65–70%
Turnover Frequency 12 h⁻¹
Purity (GC-MS) >98%

Advantages :

  • Avoids multi-step functionalization.
  • Compatible with electron-deficient aryl halides due to strong base activation.

Sulfonate Displacement Methodology

Adapted from the synthesis of N-acyl alaninate esters, this route uses a sulfonate intermediate to introduce the aryl group.

Synthesis of Methyl (S)-2-(Methylsulfonyloxy)propanoate

  • Sulfonation : React methyl (S)-2-hydroxypropanoate with methanesulfonyl chloride (MsCl) in toluene using triethylamine (1.2 equiv) at 0°C.
  • Isolation : Concentrate under reduced pressure to obtain the sulfonate ester (yield: 85–90%).

Nucleophilic Aromatic Substitution

  • Substrate : 2-Fluoro-4,6-dimethylaniline.
  • Reaction : Heat the sulfonate ester with the aniline derivative in xylene at 120°C for 24 hours.
  • Workup : Wash with HCl (5%) and NaHCO₃, then concentrate to isolate the crude product.

Optimization Notes :

  • Base : K₂CO₃ improves displacement efficiency by deprotonating the aniline.
  • Solvent : Xylene enhances thermal stability during prolonged heating.

Yield : 55–60% after recrystallization from hexane.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Diazotization 50–60 95 Regioselective fluorination HF handling hazards
α-Arylation 65–70 98 Single-step C–C bond formation High catalyst cost
Sulfonate Displacement 55–60 97 Scalable with chiral retention Multi-step synthesis

Industrial-Scale Considerations

For bulk production, the α-arylation route is preferred due to fewer steps and higher yields. Critical parameters include:

  • Catalyst Recycling : Pd recovery via filtration or extraction.
  • Solvent Selection : Toluene balances cost and reaction efficiency.
  • Safety Protocols : Rigorous control of exotherms during enolate formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate, a comparative analysis with analogous compounds is essential. Below is a detailed evaluation based on structural, spectroscopic, and reactivity data.

Structural Analogues
Compound Name Substituents on Phenyl Ring Ester Group Key Features
Methyl 2-(4-fluorophenyl)propanoate Fluorine at para-position Methyl Simpler structure; lacks methyl groups at 4,6 positions. Higher polarity.
Methyl 2-(2,4-difluorophenyl)propanoate Fluorine at ortho and para Methyl Increased electronegativity; potential steric hindrance at ortho position.
Methyl 2-(2-fluoro-4-methylphenyl)propanoate Fluorine at ortho, methyl at para Methyl Partial structural overlap; lacks 6-methyl group, altering steric effects.

Key Observations :

  • Steric Effects : The 4,6-dimethyl substitution in the target compound introduces significant steric bulk compared to analogues with single methyl or fluorine substituents. This reduces rotational freedom and may impact binding interactions in biological systems .
  • Electronic Effects : Fluorine at the ortho-position increases electron-withdrawing effects, stabilizing the ester carbonyl group. However, methyl groups at 4,6 positions donate electrons, creating a balanced electronic environment.
Spectroscopic Comparisons

Evidence from NMR studies of structurally related compounds highlights critical differences:

  • ¹H-NMR Chemical Shifts: Methyl groups: In this compound, the methyl protons on the phenyl ring resonate at δ ~2.25–2.35 ppm (upfield due to shielding by fluorine). In contrast, non-fluorinated analogues (e.g., methyl 2-(4-methylphenyl)propanoate) show methyl signals at δ ~2.10–2.20 ppm . Fluorine-induced Shifts: The ortho-fluorine deshields adjacent protons, causing splitting in aromatic proton signals (e.g., δ ~6.8–7.2 ppm for meta-protons).
  • ¹⁹F-NMR : The fluorine atom in the ortho-position exhibits a distinct chemical shift at δ ~-115 ppm (relative to CFCl₃), differing from para-fluorinated analogues (δ ~-120 ppm) due to altered ring current effects .
Reactivity and Stability
  • Hydrolytic Stability: The ortho-fluorine and 4,6-dimethyl groups enhance steric protection of the ester bond, reducing hydrolysis rates compared to less-substituted derivatives (e.g., methyl 2-(4-fluorophenyl)propanoate).
  • Enzymatic Interactions: In enzymatic studies of related propanoate esters (e.g., ergothioneine biosynthesis), fluorinated derivatives exhibit altered substrate specificity due to steric and electronic effects .

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